molecular formula C53H90N20O16 B10781686 H-DL-Arg-DL-Glu-DL-Ser-DL-Leu-DL-Arg-DL-Asn-DL-Leu-DL-Arg-Gly-DL-Tyr-OH

H-DL-Arg-DL-Glu-DL-Ser-DL-Leu-DL-Arg-DL-Asn-DL-Leu-DL-Arg-Gly-DL-Tyr-OH

Cat. No.: B10781686
M. Wt: 1263.4 g/mol
InChI Key: KXASYRUYKYOKGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Human leukocyte antigen B7.75-84 is a peptide derived from the human leukocyte antigen B7 molecule, which is part of the major histocompatibility complex class I. Human leukocyte antigen molecules are essential for the immune system as they present peptides to T cells, enabling the immune system to recognize and respond to pathogens .

Preparation Methods

The preparation of human leukocyte antigen B7.75-84 involves the synthesis of the peptide sequence using solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protected amino acids, coupling reagents, and deprotection steps to ensure the correct sequence and structure of the peptide . Industrial production methods may involve large-scale peptide synthesizers and purification techniques such as high-performance liquid chromatography to obtain the desired purity and yield .

Chemical Reactions Analysis

Human leukocyte antigen B7.75-84 can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of human leukocyte antigen B7.75-84 involves its presentation by human leukocyte antigen molecules on the surface of cells. This presentation allows T cells to recognize and bind to the peptide, leading to the activation of the immune response. The molecular targets involved in this process include the T cell receptor and co-stimulatory molecules such as CD8 . The pathways involved in the immune response include the activation of cytotoxic T lymphocytes, which can target and destroy infected or malignant cells .

Properties

Molecular Formula

C53H90N20O16

Molecular Weight

1263.4 g/mol

IUPAC Name

5-[[1-[[1-[[1-[[4-amino-1-[[1-[[1-[[2-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C53H90N20O16/c1-26(2)20-34(46(84)68-31(9-6-18-63-52(58)59)43(81)65-24-40(77)66-37(50(88)89)22-28-11-13-29(75)14-12-28)70-48(86)36(23-39(55)76)72-44(82)32(10-7-19-64-53(60)61)69-47(85)35(21-27(3)4)71-49(87)38(25-74)73-45(83)33(15-16-41(78)79)67-42(80)30(54)8-5-17-62-51(56)57/h11-14,26-27,30-38,74-75H,5-10,15-25,54H2,1-4H3,(H2,55,76)(H,65,81)(H,66,77)(H,67,80)(H,68,84)(H,69,85)(H,70,86)(H,71,87)(H,72,82)(H,73,83)(H,78,79)(H,88,89)(H4,56,57,62)(H4,58,59,63)(H4,60,61,64)

InChI Key

KXASYRUYKYOKGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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